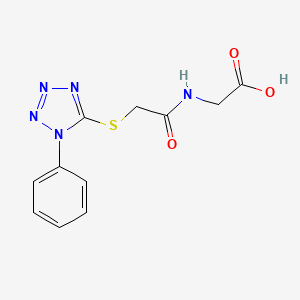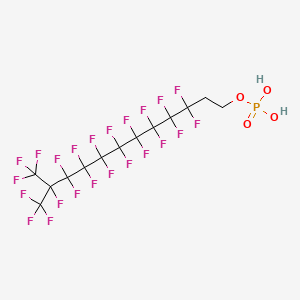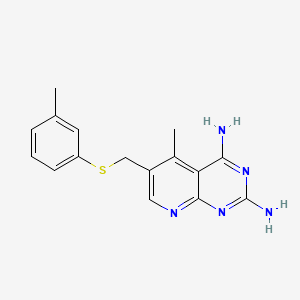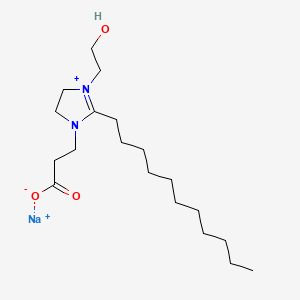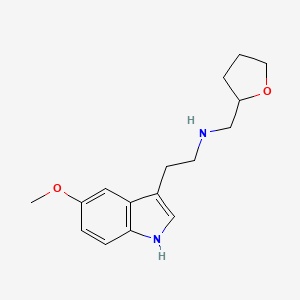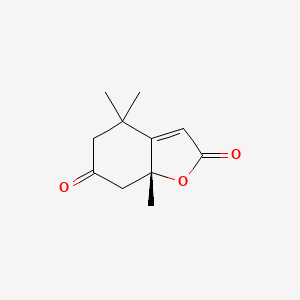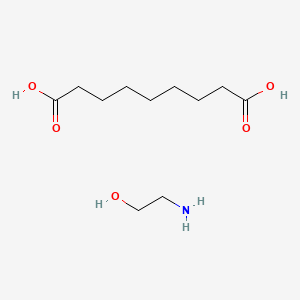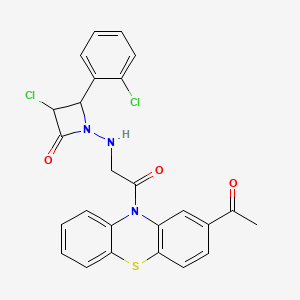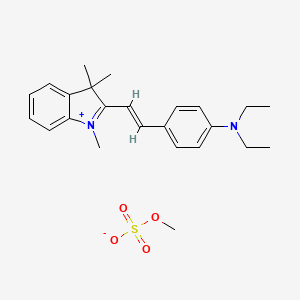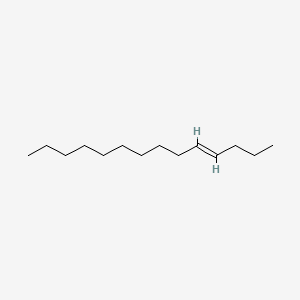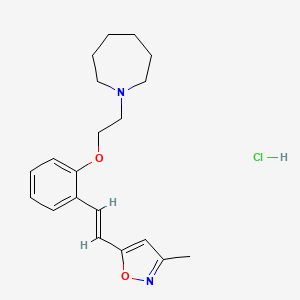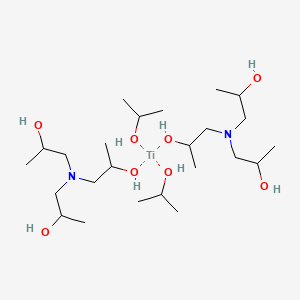
Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium is a complex titanium compound It is characterized by the presence of titanium coordinated with nitrilotris(propan-2-olato) ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(propan-2-ol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. additional steps such as purification and crystallization are often employed to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium species.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The nitrilotris(propan-2-olato) ligands can facilitate the coordination of the titanium center with other molecules, leading to catalytic activity. The specific pathways involved depend on the application and the molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: A simpler titanium compound used in similar applications.
Titanium dioxide: A well-known titanium compound with extensive applications in materials science and catalysis.
Titanium(IV) chloride: Another titanium compound used as a precursor in various chemical reactions.
Uniqueness
Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over the coordination environment of the titanium center.
Eigenschaften
CAS-Nummer |
71501-07-0 |
|---|---|
Molekularformel |
C24H58N2O8Ti |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;propan-2-ol;titanium |
InChI |
InChI=1S/2C9H21NO3.2C3H8O.Ti/c2*1-7(11)4-10(5-8(2)12)6-9(3)13;2*1-3(2)4;/h2*7-9,11-13H,4-6H2,1-3H3;2*3-4H,1-2H3; |
InChI-Schlüssel |
AUFDAZXOGYDDJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)CC(C)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



